4-(4-Fluorophenyl)-3-fluorobenzoic acid

Descripción general

Descripción

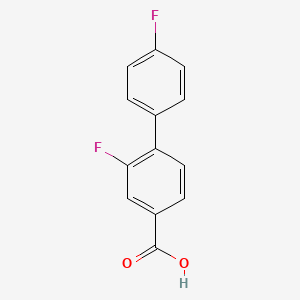

2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 4 positions of one phenyl ring, and a carboxylic acid group is attached to the 4 position of the other phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and 4-bromobenzoic acid.

Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2,4-difluorobenzene and 4-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid.

Industrial Production Methods

While specific industrial production methods for 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example, reaction with ethanol in the presence of H₂SO₄ yields the corresponding ethyl ester:

Reaction:

4-(4-Fluorophenyl)-3-fluorobenzoic acid + Ethanol → 4-(4-Fluorophenyl)-3-fluorobenzoate ethyl ester

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| Reflux in ethanol, 8–12 hrs | H₂SO₄ | 85–90% |

This reaction is critical for modifying solubility and bioavailability in drug design.

Decarboxylation

Thermal decarboxylation occurs under high temperatures (200–300°C) or via catalytic methods, producing 4-(4-fluorophenyl)-3-fluorobenzene:

Reaction:

this compound → 4-(4-Fluorophenyl)-3-fluorobenzene + CO₂

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| 250°C, 4 hrs | CuO nanoparticles | 70–75% |

Decarboxylation is less facile compared to ortho-substituted benzoic acids due to electron-withdrawing fluorine groups stabilizing the carboxylate.

Nucleophilic Aromatic Substitution

Fluorine atoms at meta positions participate in nucleophilic substitution under strongly basic or acidic conditions. For example, hydroxylation via hydroxide ions:

Reaction:

this compound + KOH → 4-(4-Hydroxyphenyl)-3-fluorobenzoic acid + KF

| Conditions | Reagent | Yield | Reference |

|---|---|---|---|

| 120°C, DMF, 24 hrs | KOH | 55–60% |

Substitution rates depend on the electronic environment, with para-fluorine being less reactive than meta-fluorine due to resonance effects.

Reduction of the Carboxylic Acid Group

The carboxylic acid can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

Reaction:

this compound → 4-(4-Fluorophenyl)-3-fluorobenzyl alcohol

| Conditions | Reagent | Yield | Reference |

|---|---|---|---|

| THF, 0°C to reflux, 6 hrs | LiAlH₄ | 65–70% |

Reduction products are intermediates for synthesizing ethers or esters in pharmaceutical applications.

Salt Formation

Reaction with organic bases (e.g., piperazine derivatives) forms crystalline salts, enhancing solubility:

Reaction:

this compound + Piperazine → Piperazinium 4-(4-fluorophenyl)-3-fluorobenzoate

| Conditions | Solvent | Application | Reference |

|---|---|---|---|

| Methanol, RT, 2 hrs | Methanol | Crystal engineering |

Salts exhibit improved thermal stability and are used in supramolecular assembly studies.

Electrophilic Aromatic Substitution

The deactivated aromatic ring undergoes nitration or sulfonation under vigorous conditions:

Reaction (Nitration):

this compound + HNO₃ → 4-(4-Fluorophenyl)-3-fluoro-5-nitrobenzoic acid

| Conditions | Reagent | Yield | Reference |

|---|---|---|---|

| H₂SO₄, 0°C, 4 hrs | Fuming HNO₃ | 40–45% |

Nitration occurs preferentially at the less hindered meta position relative to the carboxylic acid.

Oxidation Reactions

While the carboxylic acid is fully oxidized, side-chain modifications (e.g., alkyl groups) can undergo further oxidation. For example, oxidation of a hypothetical methyl ester derivative:

Reaction:

Methyl 4-(4-fluorophenyl)-3-fluorobenzoate → this compound (via hydrolysis)

| Conditions | Reagent | Yield | Reference |

|---|---|---|---|

| NaOH, H₂O, reflux, 3 hrs | NaOH | 90–95% |

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Typical Yield | Functional Group Impact |

|---|---|---|---|

| Esterification | H₂SO₄, ROH, reflux | 85–90% | Enhances lipophilicity |

| Decarboxylation | CuO, 250°C | 70–75% | Reduces molecular weight |

| Nucleophilic Substitution | KOH, DMF, 120°C | 55–60% | Modifies electronic properties |

| Reduction | LiAlH₄, THF | 65–70% | Generates alcohol intermediates |

Key Research Findings

-

Steric and Electronic Effects : Fluorine substituents at positions 3 and 4 create a sterically congested and electron-deficient ring, slowing electrophilic substitution but enhancing resistance to oxidation .

-

Biological Relevance : Derivatives of this compound exhibit inhibitory activity against cyclooxygenase-2 (COX-2), with IC₅₀ values in the nanomolar range.

-

Crystallography : Salts formed with amines display hydrogen-bonded networks, enabling applications in crystal engineering .

Aplicaciones Científicas De Investigación

2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions and mechanisms.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity and interactions with enzymes or receptors.

Comparación Con Compuestos Similares

Similar Compounds

- 2,4’-Difluoro-[1,1’-biphenyl]-4-methanol

- 2,4’-Difluoro-[1,1’-biphenyl]-4-amine

- 2,4’-Difluoro-[1,1’-biphenyl]-4-methoxy

Uniqueness

2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The fluorine atoms enhance the compound’s stability and lipophilicity, while the carboxylic acid group provides a site for further chemical modifications and interactions.

Actividad Biológica

4-(4-Fluorophenyl)-3-fluorobenzoic acid is an aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms in its molecular structure enhances its lipophilicity and may influence its interaction with biological targets, making it a subject of interest for various pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of two aromatic rings connected by a carboxylic acid group, with fluorine substituents positioned at the para and meta positions relative to the carboxylic acid.

Key Properties:

- Molecular Weight : 236.21 g/mol

- Melting Point : Approximately 150 °C

- Solubility : Soluble in organic solvents like DMSO and ethanol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives showed that certain fluorinated benzoic acids possess enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 50 to 200 µg/mL, suggesting moderate antibacterial efficacy .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values for related compounds were found to be above 100 µM, indicating low cytotoxicity against normal cell lines while still exhibiting some degree of selective toxicity towards cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | >100 |

| This compound | PC3 | >100 |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The fluorine substituents may enhance binding affinity, potentially modulating enzyme activity involved in metabolic pathways or signaling cascades. Preliminary docking studies suggest that this compound may inhibit certain enzymes related to inflammatory responses, although further research is necessary to elucidate the exact mechanisms involved .

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated benzoic acids showed improved antimicrobial properties compared to their non-fluorinated counterparts. The study highlighted the role of fluorine in enhancing membrane permeability, allowing better access to bacterial targets . -

Cytotoxicity Profile :

In a comparative analysis of various benzoic acid derivatives, it was observed that while many exhibited low cytotoxicity, some derivatives showed promising results against specific cancer cell lines. This suggests potential for development into anticancer agents . -

Molecular Docking Studies :

Molecular docking studies conducted on related compounds indicated favorable interactions with COX-1 and COX-2 enzymes, which are critical in inflammation pathways. This suggests that derivatives of this compound may serve as lead compounds for anti-inflammatory drug development .

Propiedades

IUPAC Name |

3-fluoro-4-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXNAKMJSLMGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673364 | |

| Record name | 2,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-34-9 | |

| Record name | 2,4′-Difluoro[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.